molecular formula C26H22N4O4 B14271825 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline CAS No. 161204-63-3

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline

Cat. No.: B14271825
CAS No.: 161204-63-3
M. Wt: 454.5 g/mol
InChI Key: ZVKDSMABNXNTMA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). This forms the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium. The reaction is carried out at a controlled temperature to ensure the formation of the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Reduction: 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}aniline.

    Oxidation: 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-formylphenyl)diazenyl]phenyl}aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline has several applications in scientific research:

    Chemistry: Used as a dye and a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and as a colorant in textiles and plastics.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The pathways involved include:

    Reduction Pathway: The azo group is reduced to form aromatic amines, which can bind to proteins and nucleic acids, affecting their function.

    Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution, leading to the formation of various derivatives that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyazobenzene: Similar in structure but lacks the nitro group.

    4-Methoxyphenylazoaniline: Similar but with different substituents on the aromatic rings.

    4-Nitrophenylazoaniline: Similar but lacks the methoxy groups.

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications in various fields.

Properties

CAS No.

161204-63-3

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C26H22N4O4/c1-33-25-15-11-22(12-16-25)29(23-13-17-26(34-2)18-14-23)21-7-3-19(4-8-21)27-28-20-5-9-24(10-6-20)30(31)32/h3-18H,1-2H3

InChI Key

ZVKDSMABNXNTMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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